Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl-
Description
Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- is a substituted aniline derivative featuring a dimethylamino group (-N(CH₃)₂) at the amine position and a 4,5-dihydro-5-phenyl-2-oxazolyl substituent at the para position of the benzene ring.
Properties
CAS No. |
648900-13-4 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C17H18N2O/c1-19(2)15-10-8-14(9-11-15)17-18-12-16(20-17)13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
InChI Key |
FDKXCSBCOQHLDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NCC(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of aniline derivatives with oxazole precursors under controlled conditions. One common method involves the condensation of N,N-dimethylaniline with a phenyl-substituted oxazole in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated the potential of benzenamine derivatives in anticancer treatments. For instance, compounds derived from oxazole structures have shown promising results in inhibiting cancer cell proliferation. A study reported that specific oxazoline derivatives exhibited cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties. Research indicates that oxazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Certain derivatives of benzenamine have shown IC50 values lower than standard anti-inflammatory drugs like celecoxib, suggesting their potential as effective anti-inflammatory agents .
Materials Science Applications
1. Polymer Chemistry
Benzenamine derivatives are utilized in the synthesis of polymers with enhanced properties. The incorporation of oxazole units into polymer backbones can improve thermal stability and mechanical strength. Studies have indicated that these polymers maintain their integrity under high temperatures, making them suitable for applications in aerospace and automotive industries .
2. Photonic Applications
The unique electronic properties of benzenamine derivatives allow for their use in photonic devices. Research has shown that these compounds can be incorporated into light-emitting diodes (LEDs) and organic solar cells, enhancing their efficiency due to better charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(5-phenyl-4,5-dihydrooxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- with structurally or functionally related compounds, emphasizing differences in molecular architecture, properties, and applications.
*Inferred formula based on structural analysis.
Key Structural and Functional Differences
Substituent Effects: The oxazoline ring in the target compound introduces a reactive heterocyclic system, distinct from the benzoxazole in the C22H18N4O3 derivative (). Oxazoline’s partial saturation may enhance stability compared to fully aromatic systems. Auramine () lacks heterocyclic moieties but features a carbonimidoyl linker, contributing to its planar structure and carcinogenic properties.
Electronic Properties :
- N,N-Dimethylbenzenamine () is a simple electron-rich aromatic amine, whereas the nitro group in the benzoxazole derivative () introduces electron-withdrawing effects, altering reactivity.
Toxicity Profiles: Auramine is a recognized carcinogen, while Leucocrystal Violet () is non-toxic in its reduced form but becomes toxic upon oxidation to crystal violet.
Biological Activity
Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- (CAS No. 648900-13-4), is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 266.34 g/mol. Its unique structure features an oxazole ring fused with an aniline derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 648900-13-4 |
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | N,N-dimethyl-4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
| InChI Key | FDKXCSBCOQHLDN-UHFFFAOYSA-N |
The biological activity of Benzenamine, 4-(4,5-dihydro-5-phenyl-2-oxazolyl)-N,N-dimethyl- is primarily attributed to its interaction with specific molecular targets in biological systems. The oxazole ring can interact with various biological macromolecules, potentially modulating pathways involved in disease processes. Research indicates that this compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have demonstrated that compounds with oxazole structures often possess significant antimicrobial properties. For instance, derivatives similar to Benzenamine have shown effective inhibition against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Activity
In a comparative study, derivatives of oxazole compounds exhibited minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that Benzenamine could be a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Potential
Benzenamine has also been explored for its anticancer properties. Research indicates that compounds containing oxazole rings can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Research Findings
A study focusing on related oxazole compounds reported significant cytotoxic effects against several cancer cell lines. The IC50 values ranged from 1.43 µM to 4.1 µM for different derivatives tested . These results highlight the potential of Benzenamine as a lead compound for anticancer drug development.
Anti-inflammatory Effects
The anti-inflammatory activity of Benzenamine has been suggested through various pharmacological tests. Compounds structurally related to Benzenamine have demonstrated the ability to reduce edema and inhibit pro-inflammatory cytokine production.
Experimental Evidence
In preclinical models, certain oxazolone derivatives showed a reduction in inflammation comparable to standard anti-inflammatory drugs such as aspirin . This suggests that Benzenamine could play a role in managing inflammatory diseases.
Q & A
Q. Q1. What synthetic methodologies are recommended for synthesizing this compound, and how can side reactions be minimized?
Answer: The synthesis involves cyclization reactions to form the oxazoline ring. A common approach is the condensation of N,N-dimethyl-p-phenylenediamine derivatives with α-hydroxy ketones or esters under acidic conditions (e.g., using thionyl chloride or PCl₃). Key considerations include:
- Catalytic Optimization: Lewis acids like ZnCl₂ improve ring-closure efficiency .
- Temperature Control: Maintaining 60–80°C prevents premature decomposition of intermediates.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility, while inert atmospheres (N₂/Ar) reduce oxidation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.
Structural Characterization
Q. Q2. Which spectroscopic and computational techniques are critical for confirming the compound’s structure?
Answer:
- NMR Spectroscopy: ¹H NMR identifies dimethylamino protons (δ 2.8–3.1 ppm) and oxazoline C-H protons (δ 4.5–5.5 ppm). ¹³C NMR confirms C=N (160–165 ppm) and C-O (170–175 ppm) groups .
- IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (C-O-C) validate the oxazoline ring .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matches the theoretical mass (C₁₇H₁₉N₂O: 275.15 g/mol).
- DFT Calculations: Predict vibrational frequencies and NMR chemical shifts to cross-validate experimental data .
Thermal Stability and Decomposition Pathways
Q. Q3. How does thermal degradation occur, and what analytical methods track decomposition products?
Answer:
- TGA-DSC Analysis: Degradation initiates at ~200°C, with mass loss peaking at 300°C due to oxazoline ring cleavage .
- GC-MS Identification: Major products include N,N-dimethylaniline (m/z 121) and phenyloxazole derivatives (m/z 173). CO and NH₃ are detected via FTIR gas-phase analysis .
- Mechanistic Insight: The oxazoline ring undergoes retro-cyclization, releasing CO and forming imine intermediates, which further decompose into aromatic amines .
Toxicity and Safety Protocols
Q. Q4. What safety measures are advised given structural similarities to carcinogenic amines?
Answer:
- Analogous Risks: Auramine base (CAS 492-80-8), a structurally related aromatic amine, is a proven carcinogen .
- Handling Protocols: Use fume hoods, nitrile gloves, and closed systems to minimize exposure.
- Regulatory Compliance: Follow OSHA guidelines (29 CFR 1910.1200) and DOT hazardous material classifications (UN 3082) .
- Toxicity Screening: Conduct Ames tests (mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
Reactivity in Cross-Coupling Reactions
Q. Q5. Which catalytic systems enable efficient functionalization of the oxazoline ring?
Answer:
- Palladium Catalysis: Pd(PPh₃)₄ in Suzuki-Miyaura couplings introduces aryl groups at the oxazoline C-2 position. Yields >70% require anhydrous toluene and Cs₂CO₃ as base .
- Photocatalytic Modifications: Ru(bpy)₃Cl₂ under blue light (450 nm) facilitates C-H activation for late-stage diversification.
Data Contradictions in Solubility and Purity
Q. Q6. How can discrepancies in solubility data be resolved?
Answer:
- Standardized Conditions: Measure solubility at 25°C in degassed solvents (e.g., water: 1.2 g/L; ethanol: 45 g/L) .
- Purity Verification: Use HPLC (C18 column, acetonitrile/water) to ensure ≥98% purity. Impurities like N-methylaniline (retention time 5.2 min) skew solubility results .
Computational Modeling of Reactivity
Q. Q7. How do computational methods predict electronic effects influencing reactivity?
Answer:
- DFT Studies: HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the oxazoline nitrogen. Fukui indices highlight susceptibility to electrophilic attack .
- Molecular Docking: Dock the compound into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with IC₅₀ assays to correlate binding affinity with inhibitory activity.
Analytical Method Development
Q. Q8. What advanced techniques quantify trace impurities in synthesized batches?
Answer:
- UPLC-MS/MS: Achieve ppb-level detection of residual solvents (e.g., DMF) using a BEH C18 column and MRM transitions.
- X-ray Crystallography: Resolve stereochemical ambiguities; the oxazoline ring adopts a planar conformation with bond angles of 109.5° .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
